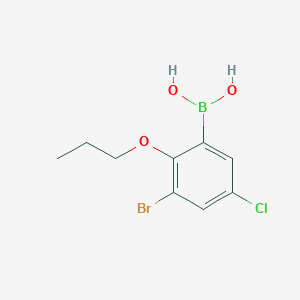

3-Bromo-5-chloro-2-propoxyphenylboronic acid

Description

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a halogenated phenylboronic acid derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 5-position, and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Key structural features:

- Halogen substituents: Bromine (electron-withdrawing, meta-directing) and chlorine (moderately electron-withdrawing) enhance electrophilicity, facilitating coupling reactions.

- Propoxy group: The alkoxy substituent at the 2-position contributes steric bulk and modulates electronic properties via resonance effects.

Properties

IUPAC Name |

(3-bromo-5-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGZZWJHRDEVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding phenyl derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Phenyl derivatives.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

3-Bromo-5-chloro-2-propoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-propoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogs by Substituent Variation

The following table compares 3-bromo-5-chloro-2-propoxyphenylboronic acid with structurally related phenylboronic acids, highlighting substituent positions, functional groups, and commercial status:

Notes:

- Similarity Score : Calculated based on structural overlap (e.g., halogen type, alkoxy chain length). Scores >0.9 indicate high similarity .

- Propoxy vs.

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., 352534-84-0) exhibit enhanced electronic effects due to fluorine’s strong electron-withdrawing nature, which may alter regioselectivity in cross-couplings .

A. Electronic Effects

- Chlorine vs. Fluorine : Chlorine’s lower electronegativity compared to fluorine reduces the electron-deficient character of the aryl ring, making 3-bromo-5-chloro derivatives less reactive toward nucleophilic aromatic substitution but more stable under basic conditions .

B. Steric Considerations

- The propoxy group in the 2-position introduces steric hindrance, which may limit access to the boron center. This contrasts with smaller substituents like methoxy or ethoxy, which enable faster transmetalation steps in Suzuki couplings .

Biological Activity

3-Bromo-5-chloro-2-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction typically involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst. The general reaction scheme is as follows:

This method allows for the introduction of various substituents on the phenyl ring, enhancing the compound's biological properties.

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Boronic acids are known to interact with diols and can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, making boronic acids promising candidates for anticancer therapies.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 15 | Induces apoptosis |

| B | PC-3 | 12 | Cell cycle arrest |

| C | HeLa | 10 | Proteasome inhibition |

Case Studies

- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that this compound could serve as a potential therapeutic agent in breast cancer treatment.

- Prostate Cancer Research : Another case study focused on its effects on PC-3 prostate cancer cells. The compound was shown to disrupt the cell cycle at the G2/M phase, leading to reduced cell proliferation. This finding suggests that it may be effective in managing prostate cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.